methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a bicyclic aromatic core fused with a dihydropyridone ring. The molecule features a trifluoromethylphenyl substituent at position 6 and a methyl ester group at position 2. The naphthyridine scaffold is notable for its electron-deficient nature, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a fluorophore precursor. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides synthetic versatility for further functionalization .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-10-13(17(25)26-2)9-14-15(22-10)6-7-23(16(14)24)12-5-3-4-11(8-12)18(19,20)21/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAYETCLFRLIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely involves Vilsmeier-Haack or nucleophilic aromatic substitution, leveraging the reactivity of the naphthyridine core. This contrasts with the multistep amide couplings required for 2w .
- Thermodynamic Stability : Graph set analysis (e.g., Etter’s rules) predicts that the target compound’s crystal lattice is stabilized by weaker van der Waals interactions due to the trifluoromethyl group’s steric bulk, whereas 143 forms stronger hydrogen-bonded networks .
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